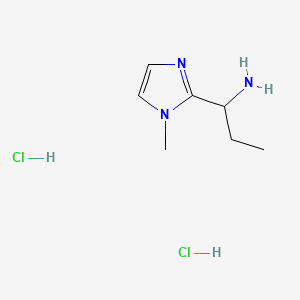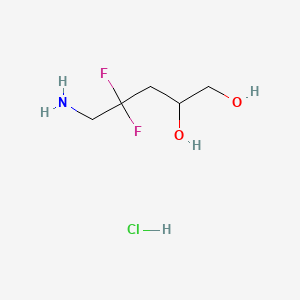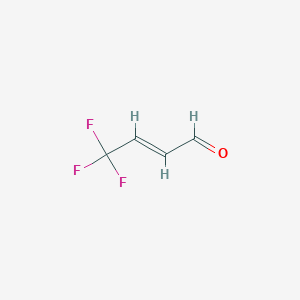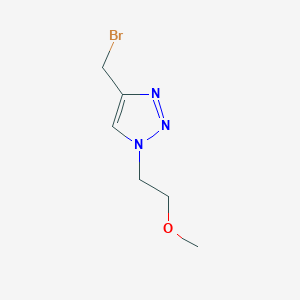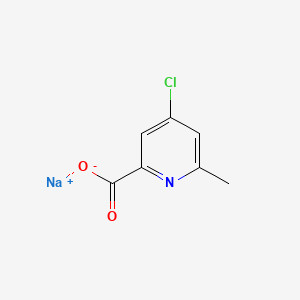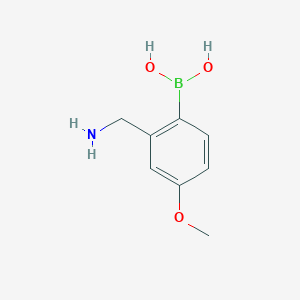
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl and a methoxy group. The unique structural features of this compound make it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-4-methoxyphenyl)boronic acid typically involves the reaction of (2-formyl-4-methoxyphenyl)boronic acid with an amine source, such as ammonia or an amine derivative, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in methanol, which facilitates the conversion of the formyl group to an aminomethyl group . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic esters or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Amino derivatives, alkoxy derivatives, or thio derivatives.
Scientific Research Applications
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Industry: Employed in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo rapid and reversible condensation with hydroxyl groups. The aminomethyl group further enhances the compound’s reactivity and selectivity by providing additional sites for interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the aminomethyl and methoxy groups, making it less versatile in certain applications.
(2-(Aminomethyl)phenyl)boronic acid: Similar structure but without the methoxy group, which affects its reactivity and selectivity.
(4-Methoxyphenyl)boronic acid: Lacks the aminomethyl group, limiting its applications in molecular recognition and biosensing.
Uniqueness
(2-(Aminomethyl)-4-methoxyphenyl)boronic acid stands out due to the presence of both aminomethyl and methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. This unique combination of functional groups makes it a valuable compound in diverse fields of research and industry.
Properties
CAS No. |
1061223-47-9 |
|---|---|
Molecular Formula |
C8H12BNO3 |
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[2-(aminomethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,5,10H2,1H3 |
InChI Key |
ORELHHVPJZXYCU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


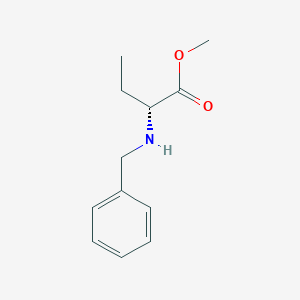
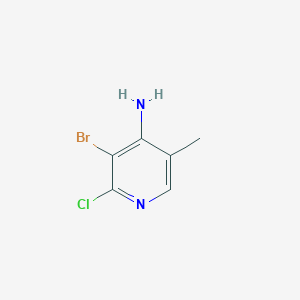
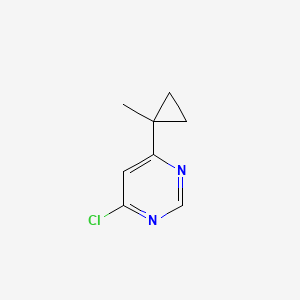
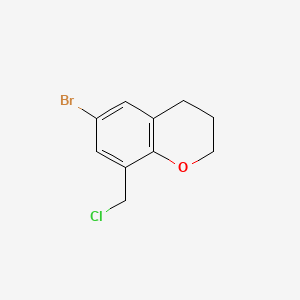
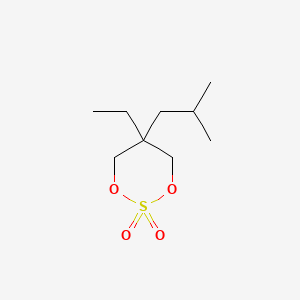
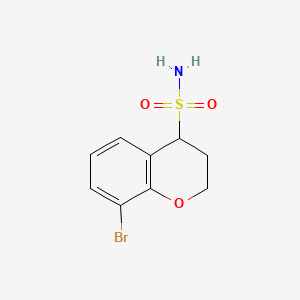


![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
